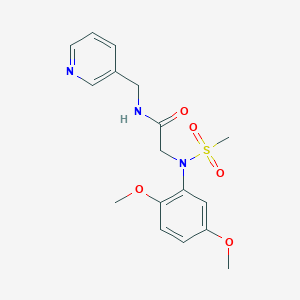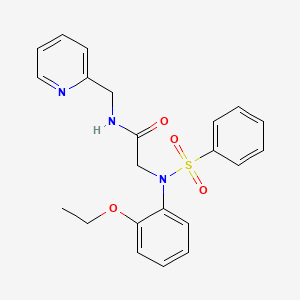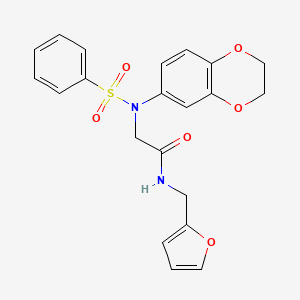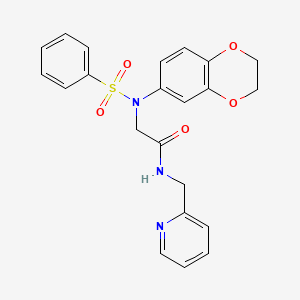
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. MBP is a piperazinecarboxamide derivative that has a benzothiazole moiety attached to it.
Mécanisme D'action
The exact mechanism of action of MBP is not fully understood. However, it has been suggested that MBP may exert its effects by modulating various signaling pathways in the brain. MBP has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
MBP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. MBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MBP has several advantages for lab experiments. It has a high degree of solubility in water, which makes it easy to administer in vitro and in vivo. MBP is also stable under physiological conditions, which makes it suitable for long-term experiments. However, MBP has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of MBP. One potential direction is the investigation of MBP's potential in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is the exploration of MBP's effects on other signaling pathways, such as the Wnt/β-catenin pathway, which has been implicated in the pathogenesis of several neurological disorders. Additionally, the development of more efficient synthesis methods for MBP could increase its availability and reduce its cost, making it more accessible for scientific research.
In conclusion, MBP is a promising chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for the study of neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of other neurodegenerative disorders.
Applications De Recherche Scientifique
MBP has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. MBP has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-20-15-6-5-14(12-16(15)25-13)21-18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUNYECJFRNTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)
![N-(4-cyanophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3448701.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B3448706.png)
![4-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448707.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(3-trifluoromethyl-phenyl)-methanesulfonamide](/img/structure/B3448715.png)




![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3448757.png)


![N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)